molecular formula C11H11N5O3S B5763153 methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

Cat. No. B5763153
M. Wt: 293.30 g/mol
InChI Key: JNTRLGUUCFZXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, also known as MTTB, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTB belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the induction of DNA damage and cell death. Additionally, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to modulate the expression of various genes involved in the immune response, leading to the suppression of inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of the immune response. methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is readily available and relatively inexpensive, making it a cost-effective option for various research applications. However, one limitation of using methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, including the development of novel therapeutic agents for various diseases, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Additionally, further research is needed to investigate the potential side effects and toxicity of methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, as well as its interactions with other drugs and compounds. Overall, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate represents a promising area of research with many potential applications in medicine and biotechnology.

Synthesis Methods

Methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, followed by reduction, cyclization, and esterification reactions. The final product is obtained in high yields and purity, making it suitable for various research applications.

Scientific Research Applications

Methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, immunology, and infectious diseases. In oncology, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In immunology, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune disorders. In infectious diseases, methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to possess antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.

properties

IUPAC Name

methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-19-10(18)7-2-4-8(5-3-7)16-11(13-14-15-16)20-6-9(12)17/h2-5H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTRLGUUCFZXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate

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